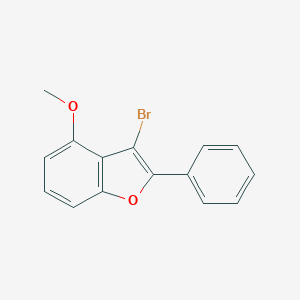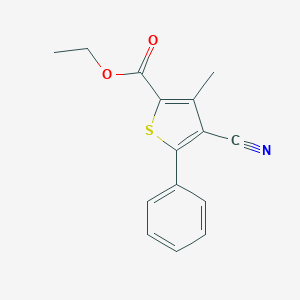
3-Bromo-4-methoxy-2-phenyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxy-2-phenyl-1-benzofuran, also known as BMF, is a synthetic compound that belongs to the benzofuran class of compounds. BMF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is its versatility as a research tool. It can be used in a variety of experimental settings, including cell culture, animal models, and in vitro assays. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. One area of interest is the development of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran. Additionally, there is potential for the development of new synthetic methods for 3-Bromo-4-methoxy-2-phenyl-1-benzofuran that could improve its yield and purity. Finally, research on the pharmacokinetics and pharmacodynamics of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran could provide valuable insights into its potential clinical applications.
In conclusion, 3-Bromo-4-methoxy-2-phenyl-1-benzofuran is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits a range of biological activities and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action and potential clinical applications of 3-Bromo-4-methoxy-2-phenyl-1-benzofuran, research in this area holds great promise for the future.
Méthodes De Synthèse
3-Bromo-4-methoxy-2-phenyl-1-benzofuran can be synthesized through a multi-step process, starting with the reaction of 2-benzoylbenzoic acid with phenylmagnesium bromide to form 2-phenyl-1-benzofuran. The resulting compound is then subjected to a Friedel-Crafts acylation reaction with methoxyacetyl chloride and aluminum chloride to produce 3-bromo-4-methoxy-2-phenyl-1-benzofuran. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
3-Bromo-4-methoxy-2-phenyl-1-benzofuran has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-Bromo-4-methoxy-2-phenyl-1-benzofuran has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Nom du produit |
3-Bromo-4-methoxy-2-phenyl-1-benzofuran |
|---|---|
Formule moléculaire |
C15H11BrO2 |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11BrO2/c1-17-11-8-5-9-12-13(11)14(16)15(18-12)10-6-3-2-4-7-10/h2-9H,1H3 |
Clé InChI |
ZCWHIQUZPCNEFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |
SMILES canonique |
COC1=CC=CC2=C1C(=C(O2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)


![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)

